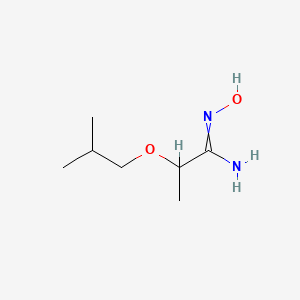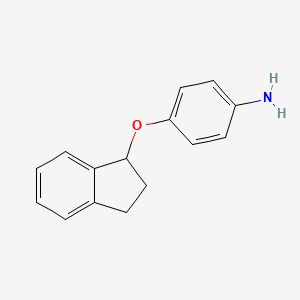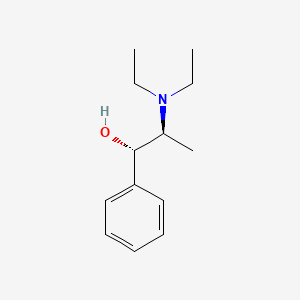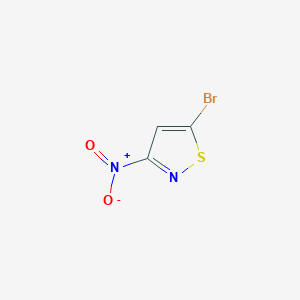
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol structure substituted with a 2,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 2,5-dimethylphenylmagnesium bromide.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Workup: The reaction mixture is quenched with water or dilute acid to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: 2-(2,5-dimethylphenyl)cyclohexanone.
Reduction: 2-(2,5-dimethylphenyl)cyclohexane.
Substitution: 2-(2,5-dimethylphenyl)cyclohexyl chloride or bromide.
Applications De Recherche Scientifique
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(2,5-dimethylphenyl)cyclohexanone: The oxidized form of the compound.
2-(2,5-dimethylphenyl)cyclohexane: The reduced form of the compound.
Uniqueness
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other related compounds
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14-/m1/s1 |
Clé InChI |
FGWPFVTXSUZSLV-TZMCWYRMSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)[C@H]2CCCC[C@H]2O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)


![(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol](/img/structure/B11723705.png)

